1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate
Overview
Description
1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate is a carbocyanine dye known for its long-wavelength absorption and emission properties. It is commonly used as a fluorescent dye in various scientific applications, including imaging and laser technologies .
Mechanism of Action
Target of Action
The primary target of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate, also known as (2Z)-1,3,3-Trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole;perchlorate, is the cell membrane . It is a membrane-potential sensitive dye .
Mode of Action
This compound interacts with its target, the cell membrane, by binding to the membrane and sensing its potential . It is a slow-response potentiometric fluorophore , which means it changes its fluorescence properties in response to changes in the electric potential across the cell membrane.
Result of Action
The primary result of the action of this compound is the change in its fluorescence properties in response to changes in the membrane potential . This allows researchers to monitor changes in the membrane potential in real-time.
Biochemical Analysis
Biochemical Properties
1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate plays a significant role in biochemical reactions, primarily as a fluorescent dye. It interacts with various biomolecules, including enzymes and proteins, by binding to them and altering their fluorescence properties. This interaction allows researchers to monitor and analyze biochemical reactions in real-time. The compound’s ability to respond to changes in membrane potential makes it a valuable tool for studying cellular processes such as ion transport and membrane dynamics .
Cellular Effects
1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate influences various types of cells and cellular processes. It affects cell function by altering membrane potential, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence properties enable researchers to visualize and track changes in cellular activity, providing insights into how cells respond to different stimuli .
Molecular Mechanism
The molecular mechanism of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes and proteins, leading to changes in their fluorescence properties. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its fluorescence properties may degrade over time, affecting its ability to accurately monitor cellular processes .
Dosage Effects in Animal Models
The effects of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate vary with different dosages in animal models. At low doses, the compound can effectively monitor cellular processes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and membrane integrity. Researchers must carefully determine the appropriate dosage to balance efficacy and safety .
Metabolic Pathways
1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic processes. This interaction provides valuable insights into how cells regulate their metabolic pathways and respond to different conditions .
Transport and Distribution
The transport and distribution of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate within cells and tissues are crucial for its function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and effectiveness in monitoring cellular processes .
Subcellular Localization
1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in monitoring cellular processes and providing accurate insights into cellular function .
Preparation Methods
The synthesis of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate typically involves the condensation of indole derivatives with appropriate aldehydes under acidic conditions. The reaction is followed by the addition of perchloric acid to form the perchlorate salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.
Biology: Employed in imaging techniques to stain and visualize cellular structures, particularly mitochondria.
Medicine: Utilized in diagnostic imaging and as a marker in various medical assays.
Industry: Applied in the development of laser technologies and as a component in optical devices.
Comparison with Similar Compounds
1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate is unique due to its long-wavelength absorption and emission properties. Similar compounds include:
- 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine iodide
- 3,3’-Diethylthiatricarbocyanine iodide
- 3,3’-Diethylthiacarbocyanine iodide
These compounds share similar structural features but differ in their specific absorption and emission wavelengths, making each suitable for different applications .
Properties
IUPAC Name |
1,3,3-trimethyl-2-[7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole;perchlorate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N2.ClHO4/c1-28(2)22-16-12-14-18-24(22)30(5)26(28)20-10-8-7-9-11-21-27-29(3,4)23-17-13-15-19-25(23)31(27)6;2-1(3,4)5/h7-21H,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQOULZCPKJYMM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066087 | |
Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green powder; [Acros Organics MSDS] | |
Record name | 1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14674 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
16595-48-5 | |
Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16595-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, perchlorate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)hepta-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solvent environment impact the singlet oxygen quenching ability of 1,1′,3,3,3′,3′-Hexamethylindotricarbocyanine perchlorate?
A1: The research indicates that the singlet oxygen quenching constant for 1,1′,3,3,3′,3′-Hexamethylindotricarbocyanine perchlorate can vary significantly depending on the solvent. [] The study observed that solvents exhibiting high values on the π* scale of Kamlet, Abboud, Abraham, and Taft correlated with larger quenching constants for the dye. This suggests that solvents with higher polarizability enhance the charge transfer process, which is proposed as the primary mechanism for singlet oxygen quenching by this cyanine dye.
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